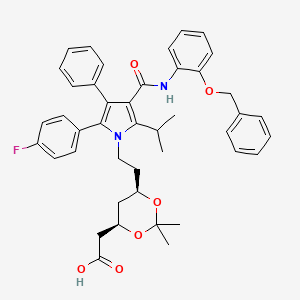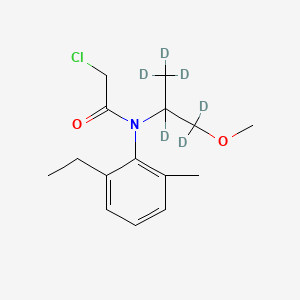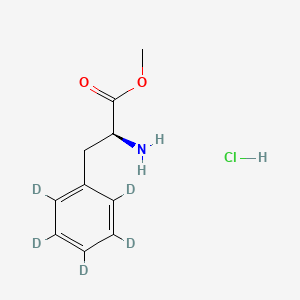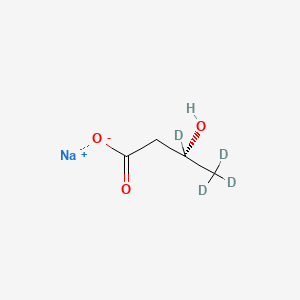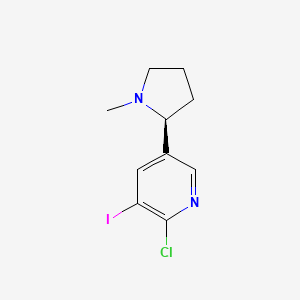
Pyrimidifen-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidifen-d5 is a deuterated analog of pyrimidifen, a potent insecticide and acaricide widely used in agriculture. The deuterium labeling in this compound makes it particularly useful in scientific studies to investigate the metabolism, pharmacokinetics, and bioactivity of pyrimidifen. Pyrimidifen itself is known for its effectiveness against a wide range of mites and insects harmful to fruits, vegetables, and tea .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidifen-d5 involves the incorporation of deuterium atoms into the pyrimidifen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route for pyrimidifen involves the reaction of 5-chloro-6-ethyl-2-methylpyrimidin-4-amine with 2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethylamine under specific conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling .
化学反应分析
Types of Reactions: Pyrimidifen-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxyethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
Pyrimidifen-d5 is extensively used in scientific research due to its deuterium labeling, which allows for detailed studies on:
Metabolism: Tracking the metabolic pathways and identifying metabolites.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pyrimidifen.
Bioactivity: Investigating the biological activity and efficacy of pyrimidifen in various models.
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology and Medicine: Research on its effects on cellular processes and potential therapeutic applications.
作用机制
Pyrimidifen-d5, like pyrimidifen, acts as a mitochondrial complex I electron transport inhibitor. It disrupts the mitochondrial electron transport chain by inhibiting NADH: ubiquinone oxidoreductase (complex I), leading to the interruption of ATP synthesis and causing cell death in target organisms . This mechanism makes it effective against a wide range of mites and insects .
相似化合物的比较
Pyrimidifen: The non-deuterated analog with similar insecticidal and acaricidal properties.
Spirotetramat: Another insecticide targeting mitochondrial complex I but with a different chemical structure.
Imidacloprid: A neonicotinoid insecticide with a different mode of action but used for similar agricultural applications.
Uniqueness: Pyrimidifen-d5’s uniqueness lies in its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and the ability to trace metabolic pathways more accurately.
属性
CAS 编号 |
1794979-20-6 |
|---|---|
分子式 |
C20H28ClN3O2 |
分子量 |
382.944 |
IUPAC 名称 |
5-chloro-N-[2-[2,3-dimethyl-4-[2-(1,1,2,2,2-pentadeuterioethoxy)ethyl]phenoxy]ethyl]-6-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C20H28ClN3O2/c1-5-17-19(21)20(24-13-23-17)22-10-12-26-18-8-7-16(9-11-25-6-2)14(3)15(18)4/h7-8,13H,5-6,9-12H2,1-4H3,(H,22,23,24)/i2D3,6D2 |
InChI 键 |
ITKAIUGKVKDENI-QKLSXCJMSA-N |
SMILES |
CCC1=C(C(=NC=N1)NCCOC2=C(C(=C(C=C2)CCOCC)C)C)Cl |
同义词 |
5-Chloro-N-[2-[4-(2-ethoxyethyl-d5)-2,3-dimethylphenoxy]ethyl]-6-ethyl-4-pyrimidinamine; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


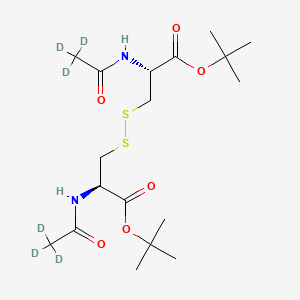
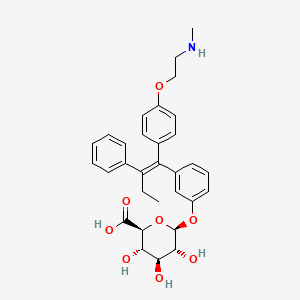
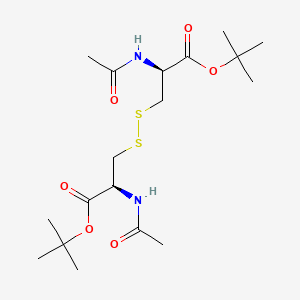
![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)
